Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of dihydrothiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to the dihydrothiophene ring, which is further esterified with a methyl group at the carboxylate position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of 4-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with methyl 2-aminobenzoate to form the nitro-adduct. This intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, halogenation, and other electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, thionyl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as an antiproliferative agent, particularly in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared with other similar compounds such as:
4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: These compounds also exhibit antimicrobial and antiproliferative activities.
Glutamine linked 2,3-disubstituted quinazolinone derivatives: These compounds are known for their antimicrobial and antioxidant properties.
Tetrahydrobenzothiophene derivatives: These compounds have been studied for their antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(4-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(6-7-21-11)14-12(16)8-2-4-9(5-3-8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOUJOHKQUORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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